molecular formula C5H2F3IN2 B142757 2-Iodo-6-(trifluoromethyl)pyrazine CAS No. 141492-94-6

2-Iodo-6-(trifluoromethyl)pyrazine

Cat. No. B142757
Key on ui cas rn: 141492-94-6
M. Wt: 273.98 g/mol
InChI Key: WNCXMCVWYBYQEB-UHFFFAOYSA-N
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Patent
US05384408

Procedure details

A three liter flask was charged with a solution of 2-amino-6-trifluoromethylpyrazine (obtained by the method of J. L. Miesel, U.S. Pat. No. 4,293,552, 95% pure by HPLC analysis, 32.6 g, 0.20 mol) in chloroform (1000 mL). Freshly ground iodine (101 g. 0.40 mol) was added to give a dark purple solution. After 40 min, a solution of t-butyl nitrite (22.9 g, 0.20 mol) in chloroform (300 mL) was added dropwise over 1 h. During the addition, slow gas evolution was observed together with a mild exotherm (<10° C.) which was moderated with a cold water bath. After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL) to remove the excess iodine. The chloroform solution was dried over magnesium sulphate, filtered and concentrated on a Buchi to give 23 g of an orange oil. The crude product was purified by distillation from copper (40-80 mesh, 200 mg) to give 19.5 g of the title compound as a yellow oil; b.p. 50°-56° C./0.6 mmHg; δ (360 MHz, CDCl3) 9.06 (1H, s, pyrazine-H), 8.86 (1H, s, pyrazine-H); m/e 274 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[I:12]I.N(OC(C)(C)C)=O>C(Cl)(Cl)Cl>[I:12][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CN=C1)C(F)(F)F
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
22.9 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method of J
CUSTOM
Type
CUSTOM
Details
to give a dark purple solution
ADDITION
Type
ADDITION
Details
During the addition, slow gas evolution
CUSTOM
Type
CUSTOM
Details
was observed together with a mild exotherm (<10° C.) which
CUSTOM
Type
CUSTOM
Details
was moderated with a cold water bath
WASH
Type
WASH
Details
After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove the excess iodine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a Buchi

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
IC1=NC(=CN=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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